![molecular formula C13H10F2O B174445 1-(Benzyloxy)-2,4-difluorobenzene CAS No. 152434-86-1](/img/structure/B174445.png)
1-(Benzyloxy)-2,4-difluorobenzene
Overview
Description
1-(Benzyloxy)-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,4-difluorobenzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the nucleophilic aromatic substitution of a suitable precursor with a benzyloxy group .
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2,4-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler aromatic structure.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde derivatives.
- Reduction can produce benzene derivatives.
- Substitution reactions yield various substituted aromatic compounds .
Scientific Research Applications
Scientific Research Applications
1-(Benzyloxy)-2,4-difluorobenzene has several applications across diverse scientific domains:
Medicinal Chemistry
- Anticancer Activity: Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Some derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer properties.
Biological Imaging
- Fluorescent Probes: The compound can be utilized in the development of fluorescent probes for biological imaging due to its unique structural properties which enhance lipophilicity and metabolic stability.
Materials Science
- Advanced Materials Production: It serves as an intermediate in synthesizing advanced polymers and coatings, leveraging its chemical stability and reactivity.
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structure | Anticancer Activity (IC50 µM) | Antimycobacterial Activity (MIC µM) |
---|---|---|---|
This compound | C13H10F2O | 0.37 (HeLa) | Not evaluated |
1-(Benzyloxy)-4-fluorobenzene | C13H11F1O | 0.95 (HeLa) | Not evaluated |
N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Varies based on substitution | Not specified | 2.7 - 5.8 |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of various benzyloxy-substituted compounds, demonstrating that specific substitutions significantly enhanced activity against HeLa cells. Flow cytometry analysis revealed apoptotic effects and cell cycle arrest induced by these compounds.
Case Study 2: Antimycobacterial Evaluation
Research focusing on N-(4-(benzyloxy)benzyl)-4-aminoquinolines indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established treatments for tuberculosis, showcasing their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,4-difluorobenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-fluorobenzene
- 1-(Benzyloxy)-2,6-difluorobenzene
- 1-(Benzyloxy)-3,5-difluorobenzene
Comparison: 1-(Benzyloxy)-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in various chemical reactions .
Biological Activity
Overview
1-(Benzyloxy)-2,4-difluorobenzene (CAS No. 152434-86-1) is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 4 positions. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : C13H10F2O
- Molecular Weight : 236.22 g/mol
- Structure : The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its biological interactions.
This compound's biological activity is attributed to its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms contribute to increased metabolic stability and lipophilicity. These properties may enhance the compound's bioavailability and efficacy in biological systems .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer).
- IC50 Values : Certain derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer properties .
Antimycobacterial Activity
A series of compounds derived from benzyloxy-substituted structures have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds demonstrated minimal inhibitory concentrations (MICs) comparable to standard treatments like isoniazid, showcasing their potential as new therapeutic agents against tuberculosis .
Comparative Analysis
To understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Structure | Anticancer Activity (IC50 µM) | Antimycobacterial Activity (MIC µM) |
---|---|---|---|
This compound | C13H10F2O | 0.37 (HeLa) | Not evaluated |
1-(Benzyloxy)-4-fluorobenzene | C13H11F1O | 0.95 (HeLa) | Not evaluated |
N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Varies based on substitution | Not specified | 2.7 - 5.8 |
Case Study 1: Anticancer Evaluation
In a study evaluating a series of benzyloxy-substituted compounds, researchers reported that specific substitutions at the benzene ring significantly enhanced anticancer activity against HeLa cells. The study utilized flow cytometry to analyze apoptotic effects and cell cycle arrest induced by these compounds .
Case Study 2: Antimycobacterial Evaluation
Another research effort focused on synthesizing N-(4-(benzyloxy)benzyl)-4-aminoquinolines for their antimycobacterial properties. The results indicated that some derivatives had MIC values comparable to established treatments for tuberculosis, highlighting their potential as drug candidates .
Properties
IUPAC Name |
2,4-difluoro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMBSRZMAZPOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.